4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine
4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine
8-Azahypoxanthine is an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase.
Brand Name:
Vulcanchem
CAS No.:
2683-90-1
VCID:
VC0516413
InChI:
InChI=1S/C4H5N5O/c10-9-2-5-1-3-4(9)7-8-6-3/h1,10H,2H2,(H,6,7,8)
SMILES:
C1N=CC2=NNN=C2N1O
Molecular Formula:
C4H5N5O
Molecular Weight:
139.12 g/mol
4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine
CAS No.: 2683-90-1
Inhibitors
VCID: VC0516413
Molecular Formula: C4H5N5O
Molecular Weight: 139.12 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 2683-90-1 |
---|---|
Product Name | 4-Hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine |
Molecular Formula | C4H5N5O |
Molecular Weight | 139.12 g/mol |
IUPAC Name | 4-hydroxy-2,5-dihydrotriazolo[4,5-d]pyrimidine |
Standard InChI | InChI=1S/C4H5N5O/c10-9-2-5-1-3-4(9)7-8-6-3/h1,10H,2H2,(H,6,7,8) |
Standard InChIKey | CKNDSAMZNSQIHY-UHFFFAOYSA-N |
SMILES | C1N=CC2=NNN=C2N1O |
Canonical SMILES | C1N=CC2=NNN=C2N1O |
Appearance | Solid powder |
Description | 8-Azahypoxanthine is an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 8-Azahypoxanthine; NSC 22709; NSC-22709; NSC22709; |
Reference | 1: Groom J, Chung D, Olson DG, Lynd LR, Guss AM, Westpheling J. Promiscuous plasmid replication in thermophiles: Use of a novel hyperthermophilic replicon for genetic manipulation of Clostridium thermocellum at its optimum growth temperature. Metab Eng Commun. 2016 Jan 29;3:30-38. doi: 10.1016/j.meteno.2016.01.004. eCollection 2016 Dec. PubMed PMID: 29468112; PubMed Central PMCID: PMC5779722. 2: Keough DT, Skinner-Adams T, Jones MK, Ng AL, Brereton IM, Guddat LW, de Jersey J. Lead compounds for antimalarial chemotherapy: purine base analogs discriminate between human and P. falciparum 6-oxopurine phosphoribosyltransferases. J Med Chem. 2006 Dec 14;49(25):7479-86. PubMed PMID: 17149876. 3: Moore BC, Leigh JA. Markerless mutagenesis in Methanococcus maripaludis demonstrates roles for alanine dehydrogenase, alanine racemase, and alanine permease. J Bacteriol. 2005 Feb;187(3):972-9. PubMed PMID: 15659675; PubMed Central PMCID: PMC545699. 4: Bohne W, Roos DS. Stage-specific expression of a selectable marker in Toxoplasma gondii permits selective inhibition of either tachyzoites or bradyzoites. Mol Biochem Parasitol. 1997 Sep;88(1-2):115-26. PubMed PMID: 9274873. 5: Balo C, Fernández F, Lens E, López C, Andrei G, Snoeck R, Balzarini J, De CLercq E. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. Arch Pharm (Weinheim). 1997 Aug;330(8):265-7. PubMed PMID: 9361523. 6: Bowen TL, Lin WC, Whitman WB. Characterization of guanine and hypoxanthine phosphoribosyltransferases in Methanococcus voltae. J Bacteriol. 1996 May;178(9):2521-6. PubMed PMID: 8626317; PubMed Central PMCID: PMC177974. 7: Szybalski W. Use of the HPRT gene and the HAT selection technique in DNA-mediated transformation of mammalian cells: first steps toward developing hybridoma techniques and gene therapy. Bioessays. 1992 Jul;14(7):495-500. PubMed PMID: 1445289. 8: Ladapo J, Whitman WB. Method for isolation of auxotrophs in the methanogenic archaebacteria: role of the acetyl-CoA pathway of autotrophic CO2 fixation in Methanococcus maripaludis. Proc Natl Acad Sci U S A. 1990 Aug;87(15):5598-602. PubMed PMID: 11607093; PubMed Central PMCID: PMC54374. 9: Biagi G, Giorgi I, Livi O, Scartoni V, Lucacchini A. Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of 8-azahypoxanthine. Farmaco. 1989 Sep;44(9):843-9. PubMed PMID: 2604836. 10: Bowen TL, Whitman WB. Incorporation of Exogenous Purines and Pyrimidines by Methanococcus voltae and Isolation of Analog-Resistant Mutants. Appl Environ Microbiol. 1987 Aug;53(8):1822-6. PubMed PMID: 16347408; PubMed Central PMCID: PMC204007. 11: Schimandle CM, Mole LA, Sherman IW. Purification of hypoxanthine-guanine phosphoribosyltransferase of Plasmodium lophurae. Mol Biochem Parasitol. 1987 Feb;23(1):39-45. PubMed PMID: 3574349. 12: Takimoto T, Ogura H, Ohno S, Umeda R, Hatano M. Tumorigenicity of nasopharyngeal carcinoma hybrid cell line. J Natl Cancer Inst. 1984 Sep;73(3):711-5. PubMed PMID: 6088881. 13: Takimoto T, Furukawa M, Hatano M, Umeda R. Epstein-Barr virus nuclear antigen-positive nasopharyngeal hybrid cells. Ann Otol Rhinol Laryngol. 1984 Mar-Apr;93(2 Pt 1):166-9. PubMed PMID: 6324641. 14: Volchkov VA, Mikhaĭlova NIa. [Radiomodifying action of 8-azahypoxanthine]. Radiobiologiia. 1984 Jan-Feb;24(1):90-2. Russian. PubMed PMID: 6709851. 15: Bakay B, Nissinen E, Sweetman L, Francke U, Nyhan WL. Utilization of purines by an HPRT variant in an intelligent, nonmutilative patient with features of the Lesch-Nyhan syndrome. Pediatr Res. 1979 Dec;13(12):1365-70. PubMed PMID: 523196. 16: Bose SN, Davies RJ, Boyd DR. The mass spectra of 8-azapurines. Biomed Mass Spectrom. 1977 Oct;4(5):305-9. PubMed PMID: 912032. 17: Szepesi B. Effect of aza-substituted nucleotides on the starve-refeed response of rats. Proc Soc Exp Biol Med. 1975 Mar;148(3):615-9. PubMed PMID: 48259. 18: Vaughan MH, Steele MW. Differential sensitivity of human normal and malignant cells to 8-azahypoxanthine in vitro. Exp Cell Res. 1971 Nov;69(1):92-6. PubMed PMID: 5166378. 19: Silagi S, Darlington G, Bruce SA. Hybridization of two biochemically marked human cell lines. Proc Natl Acad Sci U S A. 1969 Apr;62(4):1085-92. PubMed PMID: 5256409; PubMed Central PMCID: PMC223618. 20: FREDERIKSEN S. DEOXYRIBOSYL-8-AZAADENINE. ITS DEAMINATION TO DEOXYRIBOSYL-8-AZAHYPOXANTHINE AND EFFECT ON NUCLEIC ACID SYNTHESIS IN EHRLICH ASCITES CELLS IN VITRO. Biochim Biophys Acta. 1964 Aug 12;87:574-82. PubMed PMID: 14220687. |
PubChem Compound | 21115402 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume